

Application Notes: Induction of T-Cell Proliferation using GAD65 (524-543)

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Compound of Interest

Compound Name: GAD65 (524-543)

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Introduction

Glutamic acid decarboxylase 65 (GAD65) is a key autoantigen in Type 1 Diabetes (T1D). T-cell mediated autoimmune responses against GAD65 are implicated in the destruction of pancreatic β -cells. The specific peptide fragment **GAD65 (524-543)** has been identified as a dominant epitope recognized by autoreactive T-cells, particularly in the non-obese diabetic (NOD) mouse model, and is also relevant in human T1D.[1][2][3] Consequently, the **GAD65 (524-543)** peptide is a critical tool for studying the pathogenesis of T1D, screening for autoreactive T-cells, and evaluating the efficacy of immunomodulatory therapies.

These application notes provide an overview and detailed protocols for inducing and measuring T-cell proliferation in response to the **GAD65 (524-543)** peptide. The primary methodologies covered are the [3 H]-Thymidine Incorporation Assay and the Carboxyfluorescein Succinimidyl Ester (CFSE) based Flow Cytometry Assay.

Principle of the Assays

T-cell proliferation assays are functional assays designed to measure the expansion of a specific T-cell population in response to an antigenic stimulus. When T-cells recognize their cognate antigen—in this case, the **GAD65 (524-543)** peptide presented by antigen-presenting cells (APCs)—they become activated and undergo clonal expansion. The extent of this proliferation is a measure of the presence and reactivity of GAD65-specific T-cells.

- **[³H]-Thymidine Incorporation Assay:** This is a classic method that measures the incorporation of a radioactive nucleoside, tritiated thymidine, into the DNA of dividing cells.[4][5][6] The amount of radioactivity is directly proportional to the level of cell proliferation.
- **CFSE-Based Flow Cytometry Assay:** This method uses a fluorescent dye, CFSE, that covalently labels intracellular proteins.[7][8] With each cell division, the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity. This allows for the visualization of distinct generations of proliferating cells by flow cytometry.[7][8]

Data Presentation

The following tables summarize typical quantitative data and experimental parameters for T-cell proliferation assays using **GAD65 (524-543)**.

Table 1: Typical Experimental Parameters

Parameter	³ H]-Thymidine Incorporation	CFSE-Based Flow Cytometry
Cell Type	PBMCs, Splenocytes, Purified CD4+ T-cells + APCs	PBMCs, Splenocytes, Purified CD4+ T-cells + APCs
Cell Density	1 x 10 ⁶ cells/well (or 1.5 x 10 ⁵ PBMC/well)	1 x 10 ⁶ cells/mL
GAD65 (524-543) Concentration	5 - 10 µg/mL (approx. 2.5 - 5 µM)	10 µM
Culture Duration	72 hours - 7 days	4 - 7 days
Positive Control	Phytohemagglutinin (PHA), anti-CD3 antibody, Tetanus Toxoid	Phytohemagglutinin (PHA), anti-CD3 antibody, Tetanus Toxoid
Negative Control	Unstimulated cells (medium only), irrelevant peptide	Unstimulated cells (medium only), irrelevant peptide

Table 2: Representative Proliferation Data

Assay	Readout	Unstimulated Control (CPM / % Divided)	GAD65 (524-543) Stimulated (CPM / % Divided)	Stimulation Index (SI)
[³ H]-Thymidine Incorporation	Counts Per Minute (CPM)	500	5,000	10
CFSE-Based Flow Cytometry	% Divided Cells	< 2%	15%	7.5

Stimulation Index (SI) = (Mean CPM or % Divided of Stimulated Wells) / (Mean CPM or % Divided of Unstimulated Wells). An SI > 3 is often considered a positive response.

Experimental Protocols

Protocol 1: [³H]-Thymidine Incorporation Assay

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
- GAD65 (524-543)** peptide
- Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
- 96-well round-bottom culture plates
- [³H]-Thymidine (1 µCi/well)
- Cell harvester
- Scintillation counter and fluid

Procedure:

- **Cell Preparation:** Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or prepare a single-cell suspension of splenocytes from immunized or NOD mice.
- **Cell Plating:** Resuspend cells in complete RPMI-1640 medium and adjust the concentration to 1.5×10^6 cells/mL. Add 100 μ L of the cell suspension (1.5×10^5 cells) to each well of a 96-well plate.
- **Peptide Stimulation:** Prepare a 2X working solution of **GAD65 (524-543)** peptide (e.g., 10 μ g/mL) in complete RPMI-1640. Add 100 μ L of the peptide solution to the appropriate wells. For control wells, add 100 μ L of medium alone (unstimulated) or a control antigen/mitogen.
- **Incubation:** Culture the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- **[³H]-Thymidine Pulse:** 16-18 hours before harvesting, add 1 μ Ci of [³H]-Thymidine to each well.
- **Harvesting and Measurement:** Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the mean counts per minute (CPM) for each condition. Determine the Stimulation Index (SI).

Protocol 2: CFSE-Based Flow Cytometry Assay

Materials:

- PBMCs or splenocytes
- **GAD65 (524-543)** peptide
- PBS (Phosphate-Buffered Saline)
- CFSE stock solution (e.g., 5 mM in DMSO)
- Complete RPMI-1640 medium
- 96-well round-bottom culture plates

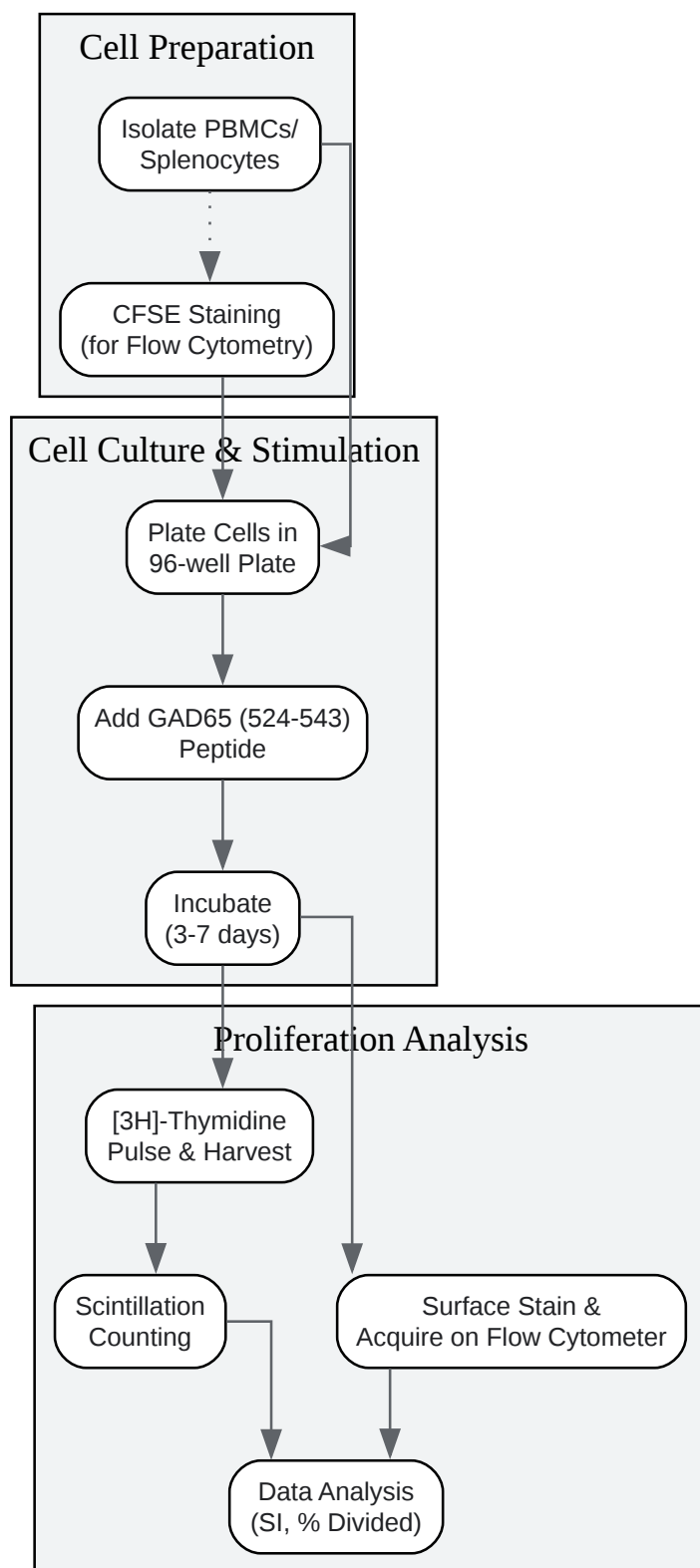
- Flow cytometer
- Antibodies for surface staining (e.g., anti-CD3, anti-CD4)

Procedure:

- Cell Preparation: Isolate PBMCs or splenocytes as described in Protocol 1.
- CFSE Staining:
 - Resuspend cells at 1×10^7 cells/mL in pre-warmed PBS.
 - Add CFSE to a final concentration of 1-5 μ M.
 - Incubate for 10 minutes at 37°C.
 - Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
 - Wash the cells twice with complete medium to remove unbound CFSE.
- Cell Plating: Resuspend the CFSE-labeled cells in complete medium at 1×10^6 cells/mL. Add 200 μ L to each well of a 96-well plate.
- Peptide Stimulation: Add **GAD65 (524-543)** peptide to a final concentration of 10 μ M. Include unstimulated and positive controls.
- Incubation: Culture the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator. A longer culture period allows for more rounds of division.
- Cell Staining and Acquisition:
 - Harvest cells from the plates.
 - Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4) to identify the T-cell population of interest.

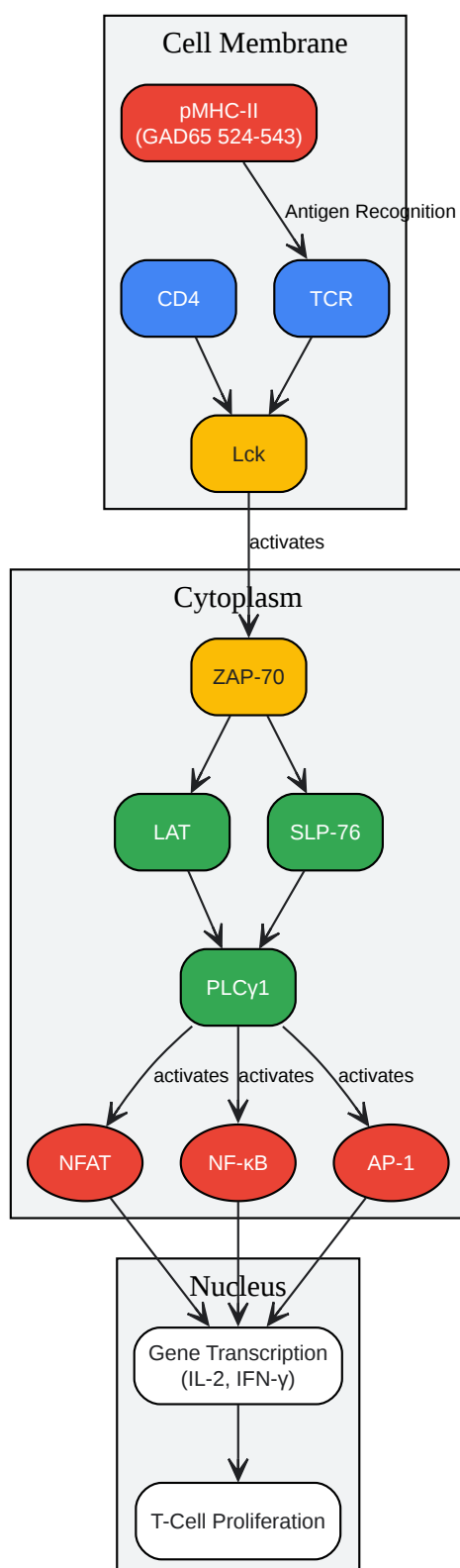
- Acquire data on a flow cytometer, ensuring the FITC or equivalent channel is used to detect CFSE fluorescence.
- Data Analysis: Gate on the live, single-cell population of interest (e.g., CD4+ T-cells). Analyze the CFSE histogram to determine the percentage of divided cells and to visualize distinct proliferation peaks.

Visualizations



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Caption: Experimental workflow for **GAD65 (524-543)** induced T-cell proliferation assays.



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Caption: Simplified T-cell receptor signaling pathway upon GAD65 peptide recognition.

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